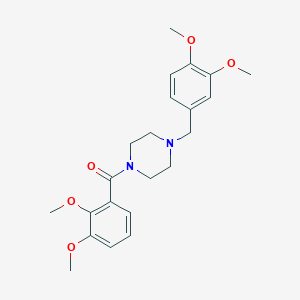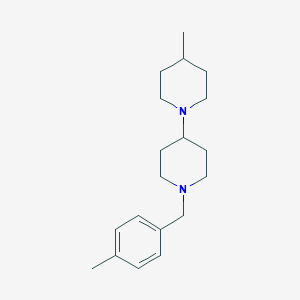amino]propanamide](/img/structure/B247018.png)
N-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]propanamide, commonly known as CDEP, is a synthetic compound that belongs to the class of phenethylamines. It is structurally similar to other psychoactive substances such as MDMA and MDA. CDEP has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of depression, anxiety, and post-traumatic stress disorder.
作用機序
The exact mechanism of action of CDEP is not fully understood. However, it is believed to work by modulating the levels of neurotransmitters in the brain, particularly serotonin and dopamine. CDEP has been shown to increase the release of these neurotransmitters, which can help to regulate mood and reduce symptoms of depression and anxiety.
Biochemical and Physiological Effects
CDEP has been shown to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which can help to regulate mood and emotions. CDEP has also been shown to increase heart rate and blood pressure in animal models, which may be related to its stimulant effects.
実験室実験の利点と制限
One advantage of using CDEP in lab experiments is its potential therapeutic applications. It may be useful in developing new treatments for depression, anxiety, and post-traumatic stress disorder. However, there are also limitations to using CDEP in lab experiments. It is a synthetic compound and may not accurately reflect the effects of naturally occurring neurotransmitters in the brain. Additionally, there may be potential side effects associated with its use.
将来の方向性
There are several future directions for research on CDEP. One area of interest is in developing new treatments for depression, anxiety, and post-traumatic stress disorder. CDEP may also have potential applications in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to fully understand the mechanism of action of CDEP and its potential therapeutic applications.
合成法
CDEP can be synthesized through a multi-step process involving the reaction of various chemical reagents. The most common method involves the reaction of 4-chlorobenzaldehyde with 3,4-dimethoxyphenylacetonitrile to form an intermediate compound. This intermediate is then reacted with methylamine and propionic acid to yield CDEP. The purity of the final product can be increased through recrystallization and purification techniques.
科学的研究の応用
CDEP has been the subject of several scientific studies due to its potential therapeutic applications. It has been shown to have antidepressant and anxiolytic effects in animal models. In one study, CDEP was found to increase the levels of serotonin and dopamine in the brains of rats, which are neurotransmitters that play a role in regulating mood and emotions.
特性
分子式 |
C20H25ClN2O3 |
|---|---|
分子量 |
376.9 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]propanamide |
InChI |
InChI=1S/C20H25ClN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24) |
InChIキー |
ICVDOPXPJAOQLF-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Cl |
正規SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)


![1-(3-Ethoxy-4-methoxybenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B246945.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)

![2-{4-[(1,5-dimethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B246952.png)
![4-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B246954.png)
![4-[1-(3,4,5-Trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B246955.png)
![4-[1-(2-Bromobenzyl)piperidin-4-yl]morpholine](/img/structure/B246956.png)